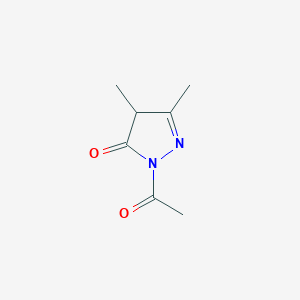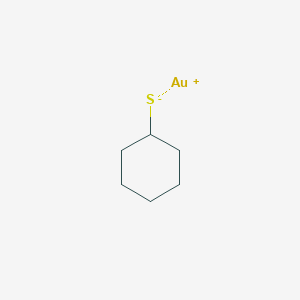
(Cyclohexylthio)gold
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cyclohexylthio)gold is an organogold compound that features a gold atom bonded to a cyclohexylthio group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylthio)gold typically involves the reaction of gold salts with cyclohexylthiol. One common method is the reaction of gold(III) chloride with cyclohexylthiol in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions: (Cyclohexylthio)gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold(I) or gold(0) species.
Substitution: The cyclohexylthio group can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using phosphines or other strong nucleophiles.
Major Products Formed:
Oxidation: Gold(III) complexes with various ligands.
Reduction: Gold(I) or gold(0) species.
Substitution: New organogold compounds with different ligands.
科学研究应用
(Cyclohexylthio)gold has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which (Cyclohexylthio)gold exerts its effects often involves the interaction with thiol-containing enzymes and proteins. The gold atom can form strong bonds with sulfur atoms in these biomolecules, leading to inhibition of enzyme activity. This interaction can trigger various cellular responses, including apoptosis in cancer cells.
相似化合物的比较
Gold(I) thiolate complexes: These compounds also feature gold-sulfur bonds but with different organic groups attached to the sulfur.
Gold(III) complexes: These compounds have gold in a higher oxidation state and often exhibit different reactivity and biological activity.
Uniqueness: (Cyclohexylthio)gold is unique due to the presence of the cyclohexyl group, which can influence the compound’s solubility, stability, and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in catalysis and medicinal chemistry.
属性
分子式 |
C6H11AuS |
|---|---|
分子量 |
312.19 g/mol |
IUPAC 名称 |
cyclohexanethiolate;gold(1+) |
InChI |
InChI=1S/C6H12S.Au/c7-6-4-2-1-3-5-6;/h6-7H,1-5H2;/q;+1/p-1 |
InChI 键 |
JGXZLAABCLDETI-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(CC1)[S-].[Au+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


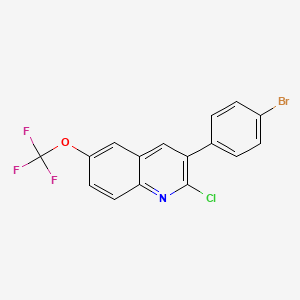
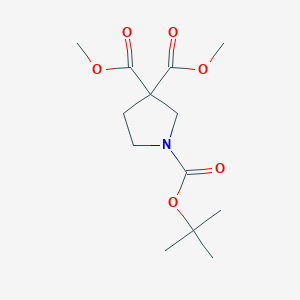

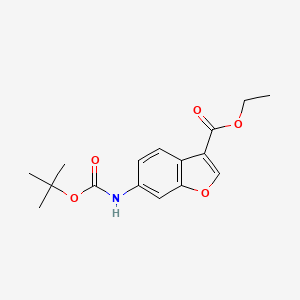
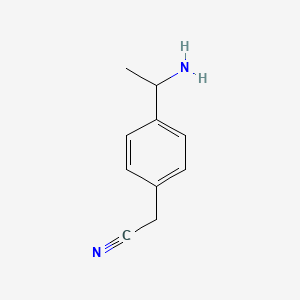
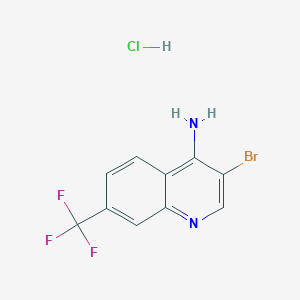
![4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
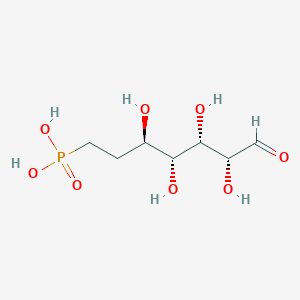
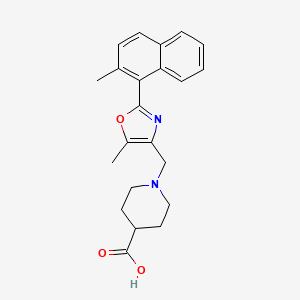
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
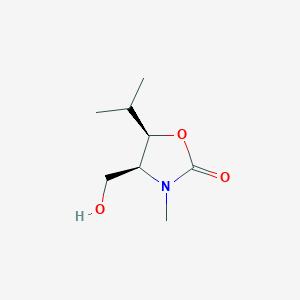
![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
